molecular formula C26H36N2O2 B3019838 N,N'-(octane-1,8-diyl)bis(3-phenylpropanamide) CAS No. 548481-86-3

N,N'-(octane-1,8-diyl)bis(3-phenylpropanamide)

Cat. No.: B3019838
CAS No.: 548481-86-3
M. Wt: 408.586
InChI Key: UVSOBDNHOZAGJD-UHFFFAOYSA-N
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Description

N,N’-(octane-1,8-diyl)bis(3-phenylpropanamide): is a chemical compound with the molecular formula C26H36N2O2 and a molecular weight of 408.58 g/mol . This compound is characterized by its unique structure, which includes an octane-1,8-diyl chain linking two 3-phenylpropanamide groups. It is also known by its synonym, benzenepropanamide, N,N’-1,8-octanediylbis- .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(octane-1,8-diyl)bis(3-phenylpropanamide) typically involves the reaction of octane-1,8-diamine with 3-phenylpropanoic acid . The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds . The reaction conditions often include:

    Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

    Temperature: Room temperature to 40°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of N,N’-(octane-1,8-diyl)bis(3-phenylpropanamide) follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors to handle the increased volume of reactants.

    Purification: Techniques such as or to purify the final product.

    Quality Control: Ensuring the product meets the required specifications through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

N,N’-(octane-1,8-diyl)bis(3-phenylpropanamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like or .

    Reduction: Reduction can be achieved using reducing agents such as .

    Substitution: The amide groups can participate in substitution reactions, particularly nucleophilic acyl substitution.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in anhydrous ether or THF.

    Substitution: Nucleophiles like or in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N,N’-(octane-1,8-diyl)bis(3-phenylpropanamide) has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of novel materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of N,N’-(octane-1,8-diyl)bis(3-phenylpropanamide) involves its interaction with specific molecular targets and pathways. The compound can:

Comparison with Similar Compounds

N,N’-(octane-1,8-diyl)bis(3-phenylpropanamide) can be compared with other similar compounds such as:

  • N,N’-(hexane-1,6-diyl)bis(3-phenylpropanamide)
  • N,N’-(decane-1,10-diyl)bis(3-phenylpropanamide)

Uniqueness

  • Chain Length : The octane-1,8-diyl chain provides a specific spatial arrangement that can influence the compound’s properties.
  • Biological Activity : The unique structure may result in distinct biological activities compared to its analogs.

Similar Compounds

  • N,N’-(hexane-1,6-diyl)bis(3-phenylpropanamide)
  • N,N’-(decane-1,10-diyl)bis(3-phenylpropanamide)

These compounds share similar structural features but differ in the length of the alkyl chain, which can affect their chemical and biological properties.

Properties

IUPAC Name

3-phenyl-N-[8-(3-phenylpropanoylamino)octyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O2/c29-25(19-17-23-13-7-5-8-14-23)27-21-11-3-1-2-4-12-22-28-26(30)20-18-24-15-9-6-10-16-24/h5-10,13-16H,1-4,11-12,17-22H2,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSOBDNHOZAGJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCCCCCCCCNC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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